molecular formula C13H16N2O B6461072 6-(cyclobutylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 2549012-72-6

6-(cyclobutylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B6461072
CAS No.: 2549012-72-6
M. Wt: 216.28 g/mol
InChI Key: POYLXRWLZGGHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Cyclobutylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(cyclobutylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of a suitable precursor containing the pyrrolopyridine core. This process often requires the use of strong bases or acids to facilitate the ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding oxo derivatives.

  • Reduction: : Reducing functional groups within the molecule.

  • Substitution: : Replacing specific atoms or groups with others.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines or halides can be used, often with the aid of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Formation of pyrrolopyridine-7-one derivatives.

  • Reduction: : Production of reduced pyrrolopyridine derivatives.

  • Substitution: : Generation of various substituted pyrrolopyridines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 6-(cyclobutylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with various biomolecules.

Medicine

This compound has been investigated for its potential medicinal properties. It may serve as a lead compound in drug discovery, particularly for diseases where modulation of specific biological targets is required.

Industry

In the material science industry, this compound can be used to develop new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism by which 6-(cyclobutylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may modulate signaling pathways, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Cyclobutylmethyl)pyridin-2-amine

  • 1-Methyl-1H-pyrrolo[2,3-c]pyridin-7-one

Uniqueness

6-(Cyclobutylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one stands out due to its specific structural features, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets.

Properties

IUPAC Name

6-(cyclobutylmethyl)-1-methylpyrrolo[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-14-7-5-11-6-8-15(13(16)12(11)14)9-10-3-2-4-10/h5-8,10H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYLXRWLZGGHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.